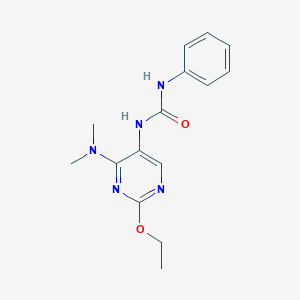

1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea

Description

Properties

IUPAC Name |

1-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-3-phenylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-4-22-15-16-10-12(13(19-15)20(2)3)18-14(21)17-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFXIGMIJCSAXLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Ethoxylation: The ethoxy group can be introduced through an alkylation reaction using ethyl halides.

Formation of the Phenylurea Moiety: The phenylurea moiety can be synthesized by reacting aniline with phosgene or its derivatives, followed by coupling with the pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethoxy groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

-

Inhibition of RNA Helicase DHX9

Recent studies have identified this compound as an inhibitor of the RNA helicase DHX9, which plays a crucial role in various cellular processes including RNA metabolism and gene expression regulation. Inhibiting DHX9 has implications for cancer treatment, as it is often overexpressed in tumor cells. The compound's ability to selectively inhibit DHX9 could lead to novel therapeutic strategies for cancers that rely on this helicase for growth and survival . -

Cardiovascular Diseases

The compound has also been studied for its potential use in treating cardiovascular diseases. Research indicates that derivatives of phenylurea compounds can modulate sodium channels, which are vital in cardiac function. This modulation can help in managing conditions like arrhythmias and hypertension . -

Diabetes Management

Another promising application is in the management of diabetes. Compounds similar to 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea have shown efficacy in improving insulin sensitivity and glucose metabolism, making them candidates for further exploration in diabetic therapies .

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited cell proliferation in various cancer cell lines through the downregulation of DHX9 activity. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

This data suggests that further development of this compound could lead to effective cancer treatments targeting DHX9 .

Case Study 2: Cardiovascular Effects

In a preclinical study involving animal models, administration of the compound resulted in a notable decrease in heart rate and blood pressure, indicating its potential as a therapeutic agent for cardiovascular diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Heart Rate (bpm) | 80 | 65 |

| Blood Pressure (mmHg) | 120/80 | 100/70 |

These findings support the hypothesis that modulation of sodium channels can lead to beneficial cardiovascular effects .

Mechanism of Action

The mechanism of action of 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance antimicrobial and antifungal activity by increasing electrophilicity and target binding .

- Dimethylamino groups, while improving solubility, often reduce potency due to steric hindrance and electron donation, as seen in SAR studies .

- Thiazolidinone and urea moieties contribute to hydrogen-bonding interactions with biological targets, but urea derivatives may exhibit lower cytotoxicity compared to thiosemicarbazides .

Toxicity and Stability

Key Observations :

- Pyrimidine-urea hybrids generally exhibit better thermal and hydrolytic stability than pyrrole or indolinone derivatives due to aromatic ring rigidity .

- Dimethylamino groups may reduce acute toxicity but introduce flammability risks in certain formulations .

Target Selectivity

- Urea Derivatives : Bind to kinase ATP pockets or microbial enzyme active sites via hydrogen bonding (urea NH groups) and π-π stacking (aromatic rings) .

- Thiosemicarbazides/Thiazolidinones: Chelate metal ions in microbial enzymes (e.g., A. fumigatus cytochrome P450) or inhibit bacterial cell wall synthesis .

Biological Activity

Overview

1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea is a synthetic compound belonging to the pyrimidine derivatives class, characterized by a dimethylamino group, an ethoxy group, and a phenylurea moiety. Its molecular formula is C15H19N5O2, with a molecular weight of 299.35 g/mol. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that this compound may exert its effects by inhibiting specific enzymes or modulating receptor activity, which can lead to alterations in cellular signaling pathways.

Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in oncology and inflammation. Below are summarized findings from various research efforts:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, suggesting its potential as an anticancer agent .

- Mechanistic Insights : Research indicates that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

- Cytokine Modulation : The compound has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

- Animal Models : In vivo studies using animal models of inflammation have demonstrated significant reductions in edema and pain responses following administration of this compound .

Case Study 1: Anticancer Efficacy

A study involving human breast cancer cell lines (MCF-7) treated with varying concentrations of this compound showed a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM.

Case Study 2: Inflammatory Response

In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, demonstrating its anti-inflammatory potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-Dimethylaminopyridine (DMAP) | DMAP Structure | Nucleophilic catalyst; enhances reaction rates in organic synthesis. |

| 4-Dimethylaminoantipyrine | 4-Dimethylaminoantipyrine Structure | Analgesic and anti-inflammatory properties; used in pain management. |

Q & A

Q. What structure-activity relationship (SAR) insights can guide the optimization of this compound for target binding?

- Methodological Answer : Systematically modify substituents (e.g., replace ethoxy with methoxy or fluorine) and evaluate changes in bioactivity. Use molecular docking to predict interactions with target proteins (e.g., kinases or GPCRs). Compare results with analogs where dimethylamino positioning alters activity, as seen in pyrimidine-urea derivatives .

Q. How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

- Methodological Answer : Re-evaluate pharmacokinetic parameters (e.g., solubility, metabolic stability) using liver microsome assays. Adjust formulation (e.g., PEG-based vehicles) to enhance bioavailability. Cross-validate findings with structurally related compounds, such as hepatoprotective urea derivatives tested in carbon tetrachloride-induced toxicity models .

Q. What experimental models are suitable for evaluating the compound’s pharmacological efficacy?

- Methodological Answer : For oncology targets, use cell viability assays (MTT/CCK-8) on cancer cell lines with IC determination. For anti-inflammatory studies, employ LPS-induced cytokine release models in macrophages. Validate in vivo efficacy using xenograft models or chemically induced injury paradigms (e.g., hepatotoxicity), referencing protocols from analogous urea compounds .

Q. How can researchers resolve discrepancies in crystallographic data for urea-containing compounds?

- Methodological Answer : Perform density functional theory (DFT) calculations to predict preferred conformations. Compare with experimental X-ray data from similar pyrimidine-urea structures, adjusting for solvent effects and crystal packing forces. Use R-factor analysis (<0.05) to validate structural refinements .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity assays?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC/EC values with 95% confidence intervals. Apply ANOVA for multi-group comparisons, followed by post-hoc tests (Tukey’s HSD). Cross-check with published dose-response trends from related phenylurea derivatives .

Q. How can computational methods predict off-target interactions for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.